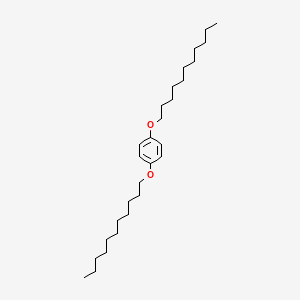
1,4-Bis(undecyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(undecyloxy)benzene is an organic compound with the molecular formula C28H48O2. It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by undecyloxy groups. This compound is known for its liquid crystalline properties and is used in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(undecyloxy)benzene can be synthesized through the reaction of hydroquinone with 1-bromoundecane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H4(OH)2+2Br(CH2)10CH3→C6H4(O(CH2)10CH3)2+2HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4-Bis(undecyloxy)benzene primarily undergoes substitution reactions due to the presence of the benzene ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). These reactions typically occur under acidic or basic conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the undecyloxy groups.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce any oxidized forms of the compound.
Major Products
Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction typically restores the original undecyloxy groups.
科学的研究の応用
1,4-Bis(undecyloxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystalline materials and polymers.
Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
作用機序
The mechanism of action of 1,4-Bis(undecyloxy)benzene is primarily related to its ability to form liquid crystalline phases. The undecyloxy groups provide flexibility and hydrophobicity, while the benzene ring offers rigidity and stability. This combination allows the compound to self-assemble into ordered structures, which can interact with various molecular targets and pathways.
類似化合物との比較
Similar Compounds
1,4-Bis(decyloxy)benzene: Similar structure but with decyloxy groups instead of undecyloxy groups.
1,4-Bis(octyloxy)benzene: Contains octyloxy groups, leading to different physical properties.
1,4-Bis(hexadecyloxy)benzene: Longer alkyl chains result in higher melting points and different liquid crystalline behavior.
Uniqueness
1,4-Bis(undecyloxy)benzene is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity. This balance is crucial for its liquid crystalline properties and makes it suitable for various applications in materials science and nanotechnology.
特性
CAS番号 |
857579-51-2 |
|---|---|
分子式 |
C28H50O2 |
分子量 |
418.7 g/mol |
IUPAC名 |
1,4-di(undecoxy)benzene |
InChI |
InChI=1S/C28H50O2/c1-3-5-7-9-11-13-15-17-19-25-29-27-21-23-28(24-22-27)30-26-20-18-16-14-12-10-8-6-4-2/h21-24H,3-20,25-26H2,1-2H3 |
InChIキー |
BVLJUAMTLCFREP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


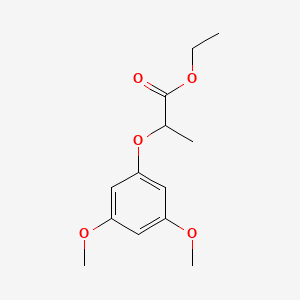

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
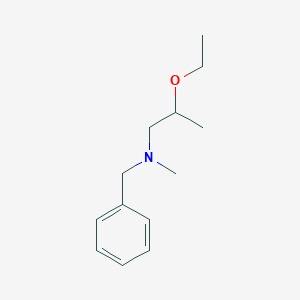
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
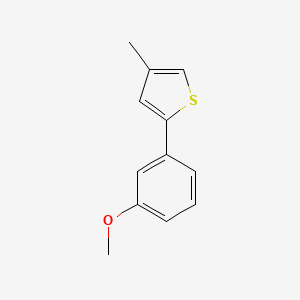
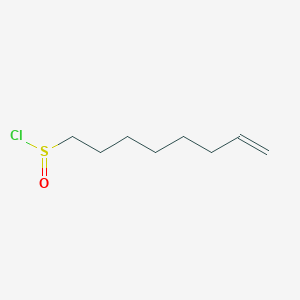
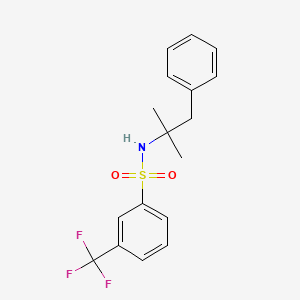
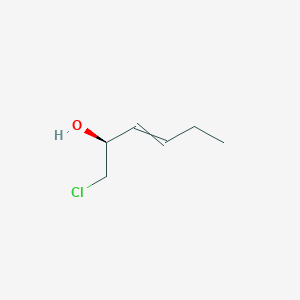
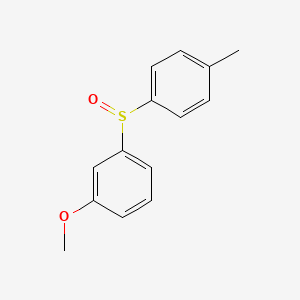
![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
